1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a unique combination of furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One possible route includes:
Formation of the Furan Derivative: Starting with 2,5-dimethylfuran, a Friedel-Crafts acylation can be performed to introduce the necessary substituents.
Hydroxyethylation: The intermediate product can undergo a hydroxyethylation reaction to introduce the hydroxyethyl group.
Thiophene Urea Formation: Finally, the thiophene ring can be introduced through a urea formation reaction, typically involving the reaction of an isocyanate with an amine derivative of thiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the urea group, potentially leading to the formation of amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan and thiophene oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and materials.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Known for its use as a biofuel and in organic synthesis.
Thiophene: Widely used in the production of conductive polymers and pharmaceuticals.
Urea Derivatives: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is unique due to its combination of furan and thiophene rings, which impart distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-8-6-10(9(2)18-8)11(16)7-14-13(17)15-12-4-3-5-19-12/h3-6,11,16H,7H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFPCFHGICYZPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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